molecular formula C10H10N2O B13887366 7-amino-8-methyl-1H-quinolin-2-one

7-amino-8-methyl-1H-quinolin-2-one

Cat. No.: B13887366
M. Wt: 174.20 g/mol
InChI Key: ZDNLORSFKUFARQ-UHFFFAOYSA-N
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Description

7-amino-8-methyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-8-methyl-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another approach involves the cyclization of 2-aminobenzophenones with formamide under high-temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 7-amino-8-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the amino and methyl groups.

    8-methylquinoline: Similar to 7-amino-8-methyl-1H-quinolin-2-one but without the amino group.

    7-aminoquinoline: Lacks the methyl group present in this compound.

Uniqueness

This compound is unique due to the presence of both amino and methyl groups on the quinoline ring. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-amino-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H10N2O/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,11H2,1H3,(H,12,13)

InChI Key

ZDNLORSFKUFARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C=C2)N

Origin of Product

United States

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